molecular formula C13H8F3NO3 B1651430 2-Nitro-4-(3-trifluoromethylphenyl)phenol CAS No. 1261956-77-7

2-Nitro-4-(3-trifluoromethylphenyl)phenol

Cat. No. B1651430
CAS RN: 1261956-77-7
M. Wt: 283.20
InChI Key: OOJFBHBZPAEWET-UHFFFAOYSA-N
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Description

“2-Nitro-4-(3-trifluoromethylphenyl)phenol” is a chemical compound with the CAS Number: 1261956-77-7 . It has a molecular weight of 283.21 and its IUPAC name is 3-nitro-3’-(trifluoromethyl)[1,1’-biphenyl]-4-ol . The compound is also known by other names such as 4-Hydroxy-3-nitrobenzotrifluoride .


Synthesis Analysis

The compound is the major product of the solution phase photodecomposition of fluorodifen . It has also been used in the synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester .


Molecular Structure Analysis

The InChI code for the compound is 1S/C13H8F3NO3/c14-13(15,16)10-3-1-2-8(6-10)9-4-5-12(18)11(7-9)17(19)20/h1-7,18H . The canonical SMILES structure is C1=CC(=C(C=C1C(F)(F)F)N+[O-])O .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 207.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has no rotatable bonds .

Scientific Research Applications

2-Nitro-4-(3-trifluoromethylphenyl)phenol has been extensively studied for its potential applications in various scientific fields. It has been used as a fluorescent probe for the detection of DNA, RNA, and proteins. This compound has also been used as a photosensitizer for photodynamic therapy, a technique used to treat cancer and other diseases. Additionally, this compound has been used as a catalyst for organic reactions, such as the reduction of nitro compounds.

Mechanism of Action

The mechanism of action of 2-Nitro-4-(3-trifluoromethylphenyl)phenol is not fully understood. However, it is believed that this compound interacts with biological molecules, such as DNA and proteins, through hydrogen bonding and hydrophobic interactions. This interaction results in changes in the conformation and function of these molecules, leading to various biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Nitro-4-(3-trifluoromethylphenyl)phenol in lab experiments is its fluorescent properties, which allow for easy detection and quantification. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain biological assays.

Future Directions

There are several future directions for the use of 2-Nitro-4-(3-trifluoromethylphenyl)phenol in scientific research. One potential application is in the development of new fluorescent probes for the detection of biomolecules. This compound could also be used as a photosensitizer in combination with other compounds to enhance the effectiveness of photodynamic therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various biological systems.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its various properties and potential applications. The synthesis of this compound involves the reaction of 3-trifluoromethylphenol with 2-nitrochlorobenzene in the presence of a base. This compound has been used as a fluorescent probe, photosensitizer, and catalyst for organic reactions. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. This compound has advantages and limitations for use in lab experiments, and there are several future directions for its use in scientific research.

properties

IUPAC Name

2-nitro-4-[3-(trifluoromethyl)phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)10-3-1-2-8(6-10)9-4-5-12(18)11(7-9)17(19)20/h1-7,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJFBHBZPAEWET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686304
Record name 3-Nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261956-77-7
Record name 3-Nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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